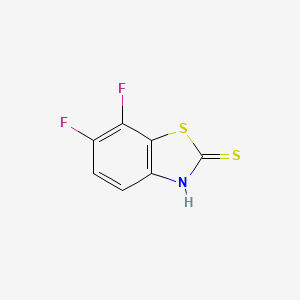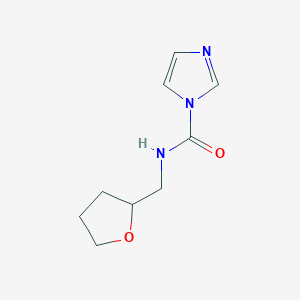
n-(Oxolan-2-ylmethyl)-1h-imidazole-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-(Oxolan-2-ylmethyl)-1h-imidazole-1-carboxamide: is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound is characterized by the presence of an oxolane ring attached to a methyl group, which is further connected to an imidazole ring with a carboxamide group. The combination of these functional groups imparts distinct chemical properties to the compound, making it a subject of study in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of n-(Oxolan-2-ylmethyl)-1h-imidazole-1-carboxamide typically involves the reaction of oxolane derivatives with imidazole carboxamide precursors. One common method includes the use of N-hydroxybenzotriazole (HOBt) and dicyclohexylcarbodiimide (DCC) in anhydrous tetrahydrofuran (THF) to facilitate the coupling reaction . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters such as temperature, pressure, and pH. The use of automated systems ensures consistency and efficiency in the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions: n-(Oxolan-2-ylmethyl)-1h-imidazole-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxolane ring or the imidazole ring can be substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole or oxolane derivatives.
Aplicaciones Científicas De Investigación
Biology: In biological research, this compound is studied for its potential interactions with enzymes and receptors, providing insights into its biochemical pathways and mechanisms of action.
Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.
Industry: In the industrial sector, n-(Oxolan-2-ylmethyl)-1h-imidazole-1-carboxamide is used in the synthesis of specialty chemicals and advanced materials, contributing to innovations in various technological applications.
Mecanismo De Acción
The mechanism of action of n-(Oxolan-2-ylmethyl)-1h-imidazole-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of these targets, inhibiting their activity and modulating biochemical pathways. This interaction can lead to various physiological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
4-oxo-N-(oxolan-2-ylmethyl)-1H-quinazoline-2-carboxamide: Known for its anti-cancer properties and inhibition of epidermal growth factor receptor (EGFR) activity.
5-bromo-N-(oxolan-2-ylmethyl)furan-3-carboxamide:
Uniqueness: n-(Oxolan-2-ylmethyl)-1h-imidazole-1-carboxamide stands out due to its unique combination of an oxolane ring and an imidazole ring with a carboxamide group. This structure imparts distinct chemical properties and biological activities, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C9H13N3O2 |
|---|---|
Peso molecular |
195.22 g/mol |
Nombre IUPAC |
N-(oxolan-2-ylmethyl)imidazole-1-carboxamide |
InChI |
InChI=1S/C9H13N3O2/c13-9(12-4-3-10-7-12)11-6-8-2-1-5-14-8/h3-4,7-8H,1-2,5-6H2,(H,11,13) |
Clave InChI |
QQZGWOSPKAUMJM-UHFFFAOYSA-N |
SMILES canónico |
C1CC(OC1)CNC(=O)N2C=CN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


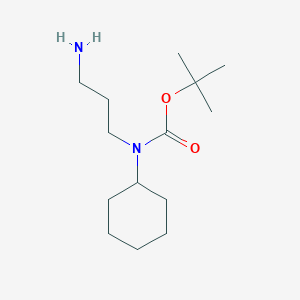
![Ethyl 2-amino-2-{3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}acetate](/img/structure/B13171850.png)

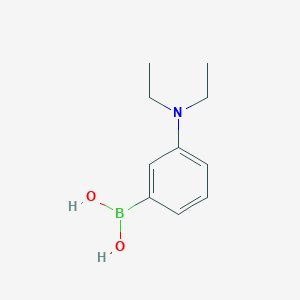
![2-[2-(2-Fluoro-4-nitrophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B13171877.png)
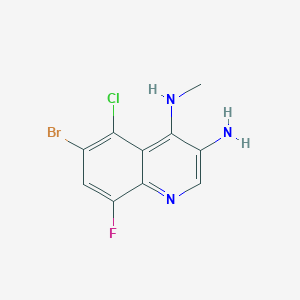
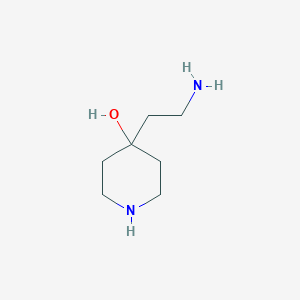

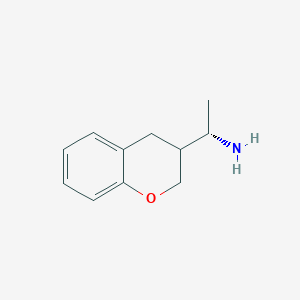
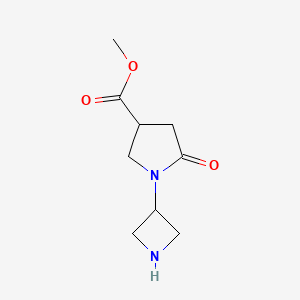
![1-[(Benzyloxy)methyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B13171900.png)
![1-[1-(Aminomethyl)cyclopropyl]-3-tert-butylurea](/img/structure/B13171906.png)
![2-chloro-N-[4-(difluoromethyl)phenyl]acetamide](/img/structure/B13171907.png)
